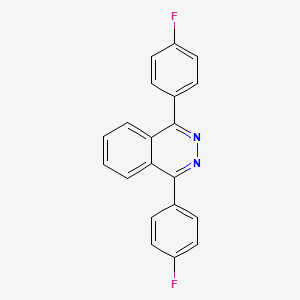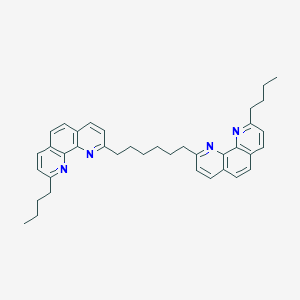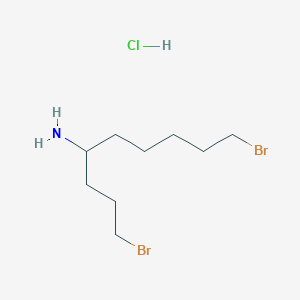
3-(Tributylstannyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tributylstannyl)but-2-enamide is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a but-2-enamide moiety. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-2-enamide typically involves the reaction of but-2-enamide with tributyltin hydride in the presence of a catalyst. One common method is the electrophilic activation of amides, which can be achieved using reagents such as triflic anhydride and lithium hexamethyldisilazide (LiHMDS) . This reaction is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tributylstannyl)but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tributyltin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(Tributylstannyl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Tributylstannyl)but-2-enamide involves its ability to participate in various chemical reactions due to the presence of the tributyltin group. The compound can undergo electron transfer processes, nucleophilic substitutions, and oxidative additions, which are facilitated by the tin atom’s ability to stabilize different oxidation states .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
Tributyltin chloride: Used in similar synthetic applications but has different reactivity due to the presence of a chloride group.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Uniqueness
3-(Tributylstannyl)but-2-enamide is unique due to its specific structure, which combines the tributyltin group with a but-2-enamide moiety. This combination allows for unique reactivity and applications in organic synthesis, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
135440-24-3 |
|---|---|
Fórmula molecular |
C16H33NOSn |
Peso molecular |
374.1 g/mol |
Nombre IUPAC |
3-tributylstannylbut-2-enamide |
InChI |
InChI=1S/C4H6NO.3C4H9.Sn/c1-2-3-4(5)6;3*1-3-4-2;/h3H,1H3,(H2,5,6);3*1,3-4H2,2H3; |
Clave InChI |
HQYOSHWDLJOELD-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=CC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)


![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)

![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)




